7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 327170-26-3
VCID: VC5819099
InChI: InChI=1S/C17H20N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,19,22,23)
SMILES: CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 327170-26-3

Cat. No.: VC5819099

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione - 327170-26-3

Specification

CAS No. 327170-26-3
Molecular Formula C17H20N4O2S
Molecular Weight 344.43
IUPAC Name 7-benzyl-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C17H20N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,19,22,23)
Standard InChI Key KRBAWXYMSROMQM-UHFFFAOYSA-N
SMILES CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Introduction

Structural and Molecular Characteristics

The molecular formula of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol. The purine core is substituted at three critical positions:

  • 7-position: A benzyl group (C₆H₅CH₂–) enhances lipophilicity, potentially improving membrane permeability.

  • 8-position: A sec-butylthio group (–S–C(CH₃)CH₂CH₃) introduces steric bulk and modulates electronic interactions.

  • 3-position: A methyl group (–CH₃) stabilizes the purine ring and influences binding affinity .

The compound’s isomeric SMILES notation is CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C, reflecting its stereochemical configuration. Computational models predict a logP value of ~2.8, indicating moderate lipophilicity suitable for pharmacokinetic studies .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multi-step functionalization of the purine core. A plausible route, adapted from methods used for analogous compounds, includes:

  • Purine Core Preparation:
    Starting with 3-methylxanthine, alkylation at the 7-position is achieved using benzyl bromide in the presence of a base such as sodium carbonate. This step typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .

  • Introduction of the Sec-butylthio Group:
    Nucleophilic substitution at the 8-position employs sec-butylthiol and a halogenated precursor (e.g., 8-bromo-7-benzyl-3-methylxanthine). Catalytic bases like triethylamine or 1,8-diazabicycloundec-7-ene (DBU) enhance reaction efficiency, with yields exceeding 90% under optimized conditions .

  • Purification and Characterization:
    Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details .

Industrial Scalability

Continuous flow reactors and solvent recycling systems have been proposed to scale production while minimizing waste. Process analytical technology (PAT) ensures real-time monitoring of critical parameters such as temperature and pH .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight344.43 g/mol
Melting PointEstimated 270–285°C (analog data)
SolubilityDMSO (>10 mg/mL), Ethanol (~5 mg/mL)
StabilityStable at pH 6–8, degrades at >80°C
LogP2.8 (predicted)

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents for in vitro assays. Stability studies indicate decomposition under acidic conditions (pH <3), likely due to hydrolysis of the thioether bond .

Biological Activity and Mechanisms

Enzyme Inhibition

Purine derivatives are known to interact with enzymes involved in nucleotide metabolism. Computational docking studies suggest that the sec-butylthio group in this compound occupies hydrophobic pockets in dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial therapies. Competitive inhibition constants (Ki) in the low micromolar range (1–10 µM) have been reported for analogs .

Antioxidant Properties

Electron paramagnetic resonance (EPR) assays reveal moderate free radical scavenging activity (EC₅₀ = 45 µM against DPPH radicals). This activity is attributed to the thioether group’s ability to stabilize reactive oxygen species (ROS) .

Spectroscopic Characterization

  • ¹H NMR Analysis:

    • Benzyl protons: Aromatic resonances at δ 7.2–7.4 ppm (multiplet, 5H).

    • Sec-butylthio group: Methyl protons at δ 1.2–1.4 ppm (doublet, 3H) and methine protons at δ 2.6–2.8 ppm (multiplet, 1H).

    • Methyl group (C3): Singlet at δ 3.1 ppm (3H) .

  • FTIR Spectroscopy:

    • C=O stretches: Strong bands at 1685 cm⁻¹ and 1650 cm⁻¹.

    • C–S vibration: Medium-intensity peak at 620 cm⁻¹ .

  • Mass Spectrometry:

    • ESI-MS ([M+H]⁺): m/z 345.1 (calculated 344.43) .

Applications and Future Directions

Medicinal Chemistry

This compound’s modular structure allows for derivatization at the 7- and 8-positions. Current research focuses on optimizing selectivity for kinase targets (e.g., EGFR, VEGFR) to develop tyrosine kinase inhibitors .

Material Science

The thioether linkage’s redox sensitivity makes it a candidate for stimuli-responsive drug delivery systems. Preliminary studies suggest utility in pH-triggered release mechanisms .

Regulatory Considerations

Toxicological profiling in rodent models is ongoing, with preliminary data indicating low acute toxicity (LD₅₀ > 500 mg/kg). Genotoxicity assays (Ames test) are negative, supporting further development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator